(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
- Research focuses on synthesizing novel compounds with potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, compounds derived from benzothiazoles, thiophenes, and thiazolidinones have been synthesized and tested for their biological activities. These compounds have shown significant results as cyclooxygenase inhibitors, analgesic, and anti-inflammatory agents, with some displaying high inhibitory activity and selectivity for COX-2 enzymes, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- The synthesized compounds have been evaluated for antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal isolates. Some compounds demonstrated weak to moderate antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Alhameed et al., 2019).
Anticancer Potential
- A series of thiazolidinone derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. Certain derivatives exhibited significant anticancer activity, with N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide showing the most promise as an anticancer agent (Deep et al., 2016).
Molecular Design and Docking Studies
- Molecular design and docking studies have been conducted to predict the interaction and affinity of these compounds with biological targets, aiding in the rational design of more effective therapeutic agents. Such studies help in understanding the mechanism of action at the molecular level and in designing compounds with enhanced efficacy and selectivity (Spoorthy et al., 2021).
Supramolecular Chemistry
- The structural analysis of these compounds, including crystal structure determination, has been conducted to understand their supramolecular arrangements, hydrogen-bonding patterns, and molecular conformations. This information is crucial for designing materials with specific properties and for understanding the relationship between structure and biological activity (Delgado et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-29-13-8-6-12(7-9-13)10-16-21(28)25(22(30)32-16)11-17(26)24-20-18(19(23)27)14-4-2-3-5-15(14)31-20/h6-10H,2-5,11H2,1H3,(H2,23,27)(H,24,26)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEKAMDUGQSPBL-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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